2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are often associated with a wide range of biological activities and are found in many important natural and synthetic compounds, including drugs and polymers .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Applications
Compounds with bromophenyl and related heterocyclic structures have shown potent scavenging activity against radicals and moderate activity against various microbial strains. For instance, new nitrogen-containing bromophenols isolated from marine red algae demonstrated significant antioxidant properties, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012). Moreover, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria (Reddy et al., 2013), highlighting the antimicrobial potential of triazole and oxadiazole derivatives.
Anticancer Activity
The structural features found in compounds like the one mentioned are also explored for their anticancer activities. For example, pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents, indicating the versatility of these heterocyclic scaffolds in drug design (Abunada et al., 2008).
Potential in Drug Development
The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a promising framework for developing adenosine receptor antagonists, with applications in neuroprotective strategies against diseases like Parkinson's (Falsini et al., 2017). Additionally, pyrazolo[1,5-a]-1,3,5-triazines have been explored as phosphodiesterase inhibitors, showcasing their potential in addressing inflammation and bronchoconstriction (Raboisson et al., 2003).
Zukünftige Richtungen
Given the potential biological activity of [1,2,4]triazolo[4,3-a]pyrazine derivatives , this compound could be of interest for further study, particularly in the field of medicinal chemistry. Future work could involve studying its biological activity, optimizing its structure for increased activity or reduced side effects, and investigating its mechanism of action .
Eigenschaften
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O4/c1-31-17-8-2-14(3-9-17)12-23-18(28)13-27-21(30)26-11-10-25(20(29)19(26)24-27)16-6-4-15(22)5-7-16/h2-11H,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDPMIBHNVMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.